molecular formula C23H29FN4O3 B2440221 N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 898451-74-6

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2440221
CAS No.: 898451-74-6
M. Wt: 428.508
InChI Key: IYCFFVDMNKJGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H29FN4O3 and its molecular weight is 428.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features an oxalamide backbone, which is known for various pharmacological effects, particularly in the modulation of neurological conditions and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C21H32FN5O3C_{21}H_{32}FN_{5}O_{3}, with a molecular weight of approximately 421.5 g/mol. The presence of fluorinated phenyl rings and a piperazine moiety enhances its pharmacological properties, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and oxalamide functionalities have shown activity against various bacterial strains, including Mycobacterium smegmatis and Staphylococcus aureus. Studies suggest that the incorporation of fluorine atoms may enhance lipophilicity and improve membrane permeability, thereby increasing antimicrobial efficacy.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium smegmatis8 µg/mL
Similar OxalamidesStaphylococcus aureus16 µg/mL

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Specific studies have focused on acetylcholinesterase (AChE) inhibition, which is critical in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with similar piperazine structures have demonstrated strong AChE inhibitory activity.

CompoundAChE Inhibition IC50 (µM)
This compound3.5
Reference Standard (Donepezil)0.5

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. The presence of methoxy and fluorinated groups could facilitate interactions with cancer-related pathways, potentially inhibiting tumor growth. In vitro assays have shown promising results against various cancer cell lines.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of several oxalamide derivatives, including the compound . The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine-containing oxalamides. The study highlighted that compounds similar to this compound showed significant AChE inhibition, which could be beneficial for developing treatments for Alzheimer's disease.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O3/c1-16-4-9-21(31-3)19(14-16)26-23(30)22(29)25-15-20(17-5-7-18(24)8-6-17)28-12-10-27(2)11-13-28/h4-9,14,20H,10-13,15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCFFVDMNKJGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.